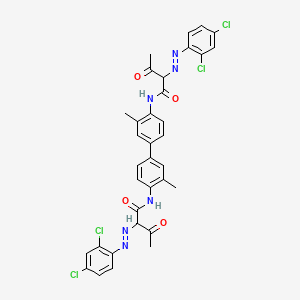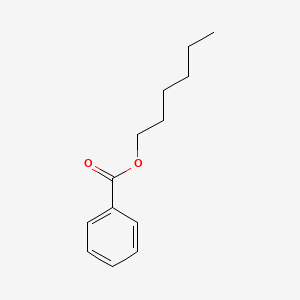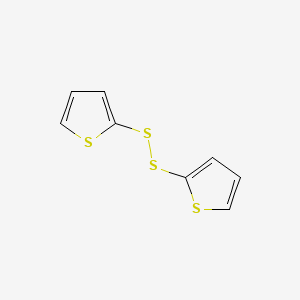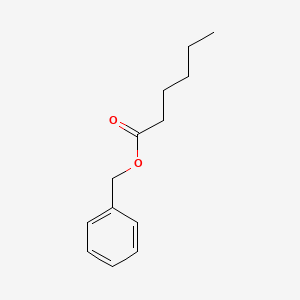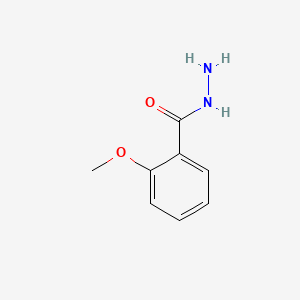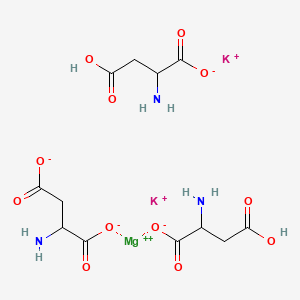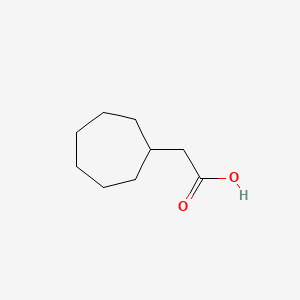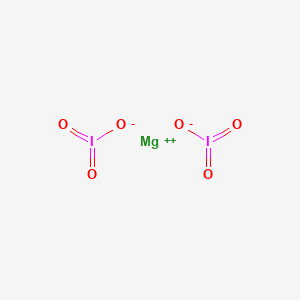
Diiodate de magnésium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium diiodate (Mg(IO3)2) is an inorganic compound composed of magnesium, iodine, and oxygen. It is a yellow-orange solid that is soluble in water, alcohol, and ether. Magnesium diiodate is a widely utilized reagent in the laboratory for a variety of purposes, including in chemical synthesis, as a catalyst, and in analytical chemistry. In
Applications De Recherche Scientifique
Applications biomédicales
Le diiodate de magnésium présente des applications potentielles dans le domaine biomédical en raison de sa biocompatibilité et de sa bioactivité. Il peut être utilisé dans le développement d'implants biodégradables et de dispositifs médicaux. Ces implants peuvent se dissoudre progressivement dans le corps, libérant des ions magnésium qui peuvent favoriser la croissance osseuse et la guérison sans nécessiter de retrait chirurgical .
Stockage d'énergie
Des recherches ont indiqué que le this compound pourrait être utilisé dans des systèmes de stockage d'énergie, tels que des batteries et des condensateurs. Sa nature ionique et ses propriétés électriques peuvent contribuer au développement de matériaux de stockage d'énergie plus efficaces et durables .
Mécanisme D'action
Target of Action
Magnesium diiodate, like other magnesium compounds, primarily targets various biochemical processes in the body. It is involved in numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA/RNA stabilities . .
Mode of Action
Magnesium, in general, is known to play a vital role in the activity of intracellular proteins involved in various processes such as insulin secretion in β-pancreatic cells, glucokinase, atpase, and protein kinase c . It is also suggested that magnesium participates directly in insulin sensitivity and signaling in peripheral tissues . The specific mode of action of magnesium diiodate remains to be elucidated.
Biochemical Pathways
Magnesium diiodate likely affects several biochemical pathways due to the essential role of magnesium in many physiological functions. Magnesium is involved in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . Chronic magnesium deficiency can lead to enhanced baseline inflammation associated with oxidative stress, related to various age-associated morbidities
Pharmacokinetics
Magnesium, in general, is known to be absorbed in the gut and distributed throughout the body, particularly in bone and muscle tissue . It is excreted primarily through the kidneys . The specific ADME properties of magnesium diiodate and their impact on bioavailability require further investigation.
Result of Action
Magnesium deficiency has been shown to impact numerous biological processes at the cellular and molecular levels, including increased levels of oxidative stress markers such as lipid, protein, and dna oxidative modification products
Propriétés
| { "Design of the Synthesis Pathway": "Magnesium diiodate can be synthesized by reacting magnesium hydroxide with iodine in the presence of hydrogen peroxide.", "Starting Materials": [ "Magnesium hydroxide", "Iodine", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve magnesium hydroxide in water to form magnesium hydroxide solution.", "Step 2: Add iodine to the magnesium hydroxide solution and stir until iodine is completely dissolved.", "Step 3: Slowly add hydrogen peroxide to the solution while stirring continuously.", "Step 4: Heat the solution to 60-70°C and maintain the temperature for 2-3 hours.", "Step 5: Filter the solution to obtain the solid product, which is magnesium diiodate." ] } | |
Numéro CAS |
7790-32-1 |
Formule moléculaire |
HIMgO3 |
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
magnesium;diiodate |
InChI |
InChI=1S/HIO3.Mg/c2-1(3)4;/h(H,2,3,4); |
Clé InChI |
MSTFFECQBIUMBA-UHFFFAOYSA-N |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Mg+2] |
SMILES canonique |
OI(=O)=O.[Mg] |
Autres numéros CAS |
7790-32-1 |
Numéros CAS associés |
7782-68-5 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



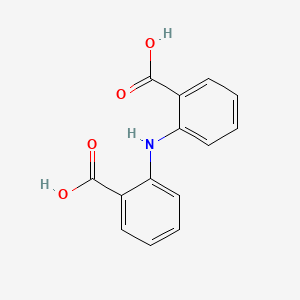
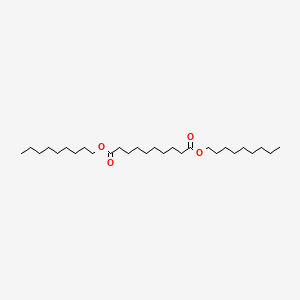
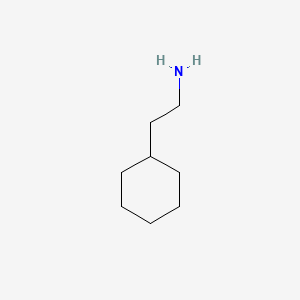
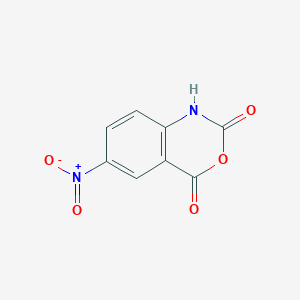
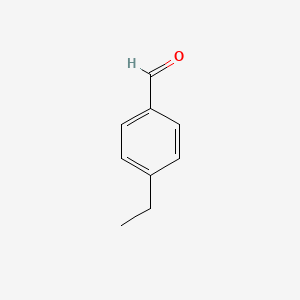
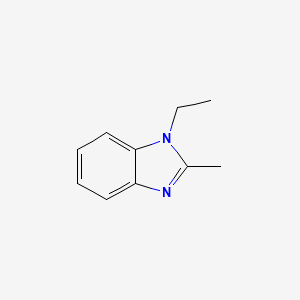
![[2,2'-Bi-1H-indene]-1,1'-dione, 2,2',3,3'-tetrahydro-2,2',3,3,3',3'-hexahydroxy-](/img/structure/B1584599.png)
